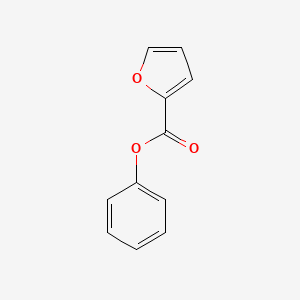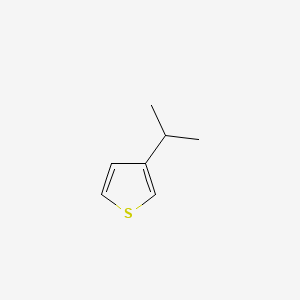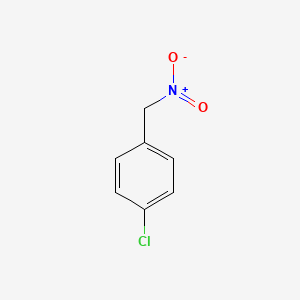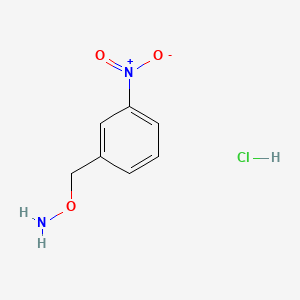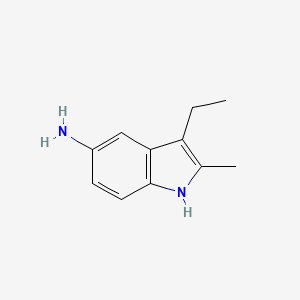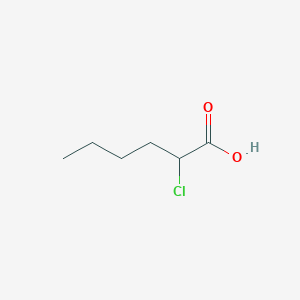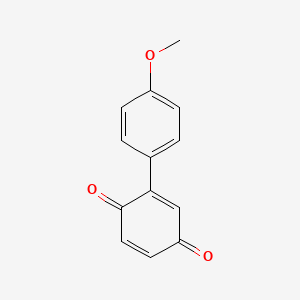
p-Anisyl-p-benzoquinone
Overview
Description
P-Anisyl-p-benzoquinone is a chemical compound with the molecular formula C13H10O3 . It is a derivative of benzoquinone, which is a quinone with a single benzene ring . Benzoquinone has two forms: 1,4-Benzoquinone (also known as para-benzoquinone, p-benzoquinone, para-quinone, or simply quinone) and 1,2-Benzoquinone .
Molecular Structure Analysis
The molecular structure of p-Anisyl-p-benzoquinone can be analyzed using various techniques such as X-ray diffraction, Fourier transform infrared spectroscopy, UV–Vis spectroscopy, scanning electron microscopy, and thermogravimetric analysis . The exact molecular structure of p-Anisyl-p-benzoquinone is not provided in the search results.Scientific Research Applications
Synthesis of Nanocomposites
p-Anisyl-p-benzoquinone has been used in the synthesis of nanocomposites by Polyaniline with V2O5 Nanoparticle . These nanocomposites have been synthesized by in situ polymerization method. The results confirmed the distribution of V2O5 in polymers matrix and confirms that poly (ANI-pBQ)/V2O5 form demonstrates a good electrical conductivity and higher crystalline nature than that of PANI/V2O5 samples .
Electrical Conductivity Enhancement
The use of p-Anisyl-p-benzoquinone in the synthesis of nanocomposites has shown to enhance the electrical conductivity of the resulting material . This makes it a valuable component in the development of materials for various electrical applications.
Photocatalysts Research
p-Anisyl-p-benzoquinone has been used as a radical absorber for photocatalysts research . It helps in defining the impact degree of every active particle to the catalytic activity, which is crucial for the correct mechanism description of the photocatalytic activity for each particular case .
Solar Cells
The nanocomposites synthesized using p-Anisyl-p-benzoquinone have been found to be suitable for use in solar cells . This is due to their unique properties such as a direct band gap in the visible-light region .
Gas Sensors
The nanocomposites synthesized using p-Anisyl-p-benzoquinone can also be used in gas sensors . This is due to their excellent thermoelectric property and good chemical and thermal stability .
Optoelectronic Devices
The unique properties of the nanocomposites synthesized using p-Anisyl-p-benzoquinone make them suitable for use in optoelectronic devices . This includes optical-electrical switches, chemical sensing devices, and electrochromic devices .
Mechanism of Action
Target of Action
p-Anisyl-p-benzoquinone, like other quinones, is a class of natural and synthetic compounds that have several beneficial effects . Quinones are electron carriers playing a role in photosynthesis . They are characterized by a common basic structural pattern: an ortho or a para substituted dione conjugated either to an aromatic nucleus (benzoquinones) or to a condensed polycyclic aromatic system .
Mode of Action
Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . The photoinduced chemical reaction of p-benzoquinone (PBQ) and tryptophan (Trp) was investigated in homogeneous solution using time-resolved electron paramagnetic resonance and laser flash photolysis techniques . The reaction mechanism was found to be electron transfer .
Biochemical Pathways
Studies in model microorganisms elucidated the details of CoQ biosynthesis and revealed the existence of multiprotein complexes composed of several enzymes that catalyze consecutive reactions in the CoQ pathways . Quinones represent a class of quinoid compounds that are widely distributed in nature .
Pharmacokinetics
Physiologically based pharmacokinetic (pbpk) modeling has been used to predict the pharmacokinetics of related compounds such as n-acetyl-p-benzoquinone imine (napqi), a metabolite of acetaminophen .
Result of Action
Quinones, by their antioxidant activity, improve general health conditions . Many of the drugs clinically approved or still in clinical trials against cancer are quinone related compounds . Quinones have also toxicological effects through their presence as photoproducts from air pollutants .
Action Environment
The action of p-Anisyl-p-benzoquinone, like other quinones, can be influenced by environmental factors. For example, quinones are found in a wide variety of plant families . The local environment can affect excited-state energy levels and deexcitation times of quinone anions .
properties
IUPAC Name |
2-(4-methoxyphenyl)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-16-11-5-2-9(3-6-11)12-8-10(14)4-7-13(12)15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZUGHSRDZORTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184190 | |
| Record name | p-Anisyl-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Anisyl-p-benzoquinone | |
CAS RN |
30100-35-7 | |
| Record name | 2-(4-Methoxyphenyl)-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30100-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Anisyl-p-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030100357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Anisyl-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-anisyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-ANISYL-P-BENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO53B5R5JN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![naphthalen-2-yl N-[2-methyl-5-(naphthalen-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B3050885.png)
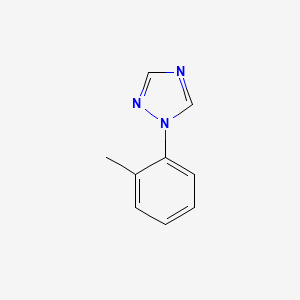
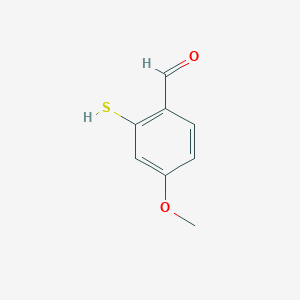
![4-[1-Methoxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B3050889.png)
